molecular formula C20H22FN3O3S B2549489 N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 852141-24-3

N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2549489
CAS RN: 852141-24-3
M. Wt: 403.47
InChI Key: HHOWGPVZWFWRBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, although not directly synthesized in the provided papers, related compounds have been developed. For instance, a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a potential pathway for the synthesis of complex sulfonamides . The synthesis process often involves the formation of key intermediates, which are then further modified to achieve the desired sulfonamide compounds. The structure-activity relationship (SAR) is also explored to optimize the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The paper on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone provides insights into the molecular structure analysis of a related compound . The study includes optimized molecular structure, vibrational frequencies, and theoretical calculations that align with experimental X-ray diffraction (XRD) data. Such analysis is essential to understand the stability and charge distribution within the molecule, which can be directly related to the reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from molecular orbital studies, such as the HOMO-LUMO analysis. This analysis helps in understanding the charge transfer within the molecule, which is a key factor in determining the types of chemical reactions the compound can undergo . The presence of electronegative groups, such as the carbonyl group, can make certain regions of the molecule more reactive, which is important for the compound's interaction with enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of substituents like fluorine atoms can significantly affect these properties. For example, the electronegativity of the fluorine atom can enhance the binding affinity of the compound to certain biological targets, as indicated by molecular docking studies . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential in nonlinear optics, which is an important physical property for certain applications .

Scientific Research Applications

Anticancer Drug Candidates

Studies have synthesized and evaluated a variety of sulfonamide compounds for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, identifying compounds with high Potency-Selectivity Expression (PSE) values as potential anticancer drug candidates. Specific compounds demonstrated selective inhibition of human carbonic anhydrase (hCA) isoenzymes IX and XII, which are relevant targets for cancer therapy. For example, compounds showed significant inhibitory activity towards hCA IX and XII isoenzymes, making them promising for further development as anticancer agents (Gul et al., 2018).

Sensing Applications

A novel pyrazoline-based compound has been used as a selective fluorometric "Turn-off" sensor for detecting mercury ions (Hg2+). This compound demonstrates significant fluorescence intensity decrease in the presence of Hg2+ ions, showcasing its potential as a selective and sensitive fluorometric sensor for environmental and analytical applications (Bozkurt & Gul, 2018).

Anti-Inflammatory and Analgesic Activities

Research into celecoxib derivatives, including sulfonamide compounds, has explored their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, some compounds displayed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting a potential for development into therapeutic agents (Küçükgüzel et al., 2013).

COX-2 Inhibitory Activity for Anti-inflammatory Purposes

Sulfonamide moieties in 1,5-diarylpyrazoles have been synthesized and evaluated for their COX-2 inhibitory activities, leading to the identification of compounds with promising in vitro potency and selectivity for COX-2 inhibition. This research supports the potential of these compounds for development as COX-2 specific inhibitors, especially in anti-inflammatory applications (Pal et al., 2003).

properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(15-5-9-16(21)10-6-15)13-18(22-24)14-7-11-17(12-8-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWGPVZWFWRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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